molecular formula C12H23N3O2 B2630295 N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide CAS No. 953175-43-4

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide

Cat. No.: B2630295
CAS No.: 953175-43-4
M. Wt: 241.335
InChI Key: SSKFIMKDTSRKGV-UHFFFAOYSA-N
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Description

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide is a synthetic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide typically involves the reaction of 1-methylpiperidine with oxalyl chloride to form an intermediate, which is then reacted with propylamine to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. The use of catalysts and optimized reaction conditions can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-methylpiperidin-4-yl)methyl)-N2-(p-tolyl)oxalamide
  • N1-methyl-N1-(1-methylpiperidin-4-yl)ethane-1,2-diamine

Uniqueness

N1-((1-methylpiperidin-4-yl)methyl)-N2-propyloxalamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Compared to similar compounds, it may exhibit different binding affinities, metabolic stability, and biological activities, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N'-[(1-methylpiperidin-4-yl)methyl]-N-propyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-3-6-13-11(16)12(17)14-9-10-4-7-15(2)8-5-10/h10H,3-9H2,1-2H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKFIMKDTSRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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